molecular formula C15H24OS B159014 2,6-Di-tert-butyl-alpha-mercapto-p-cresol CAS No. 1620-48-0

2,6-Di-tert-butyl-alpha-mercapto-p-cresol

Cat. No.: B159014
CAS No.: 1620-48-0
M. Wt: 252.4 g/mol
InChI Key: SMMZXHBQLPPFJF-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-alpha-mercapto-p-cresol is an organic compound with the molecular formula C15H24OS. It is known for its antioxidant properties and is used in various industrial applications to prevent oxidation in products such as fuels, oils, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol typically involves the alkylation of p-cresol with tert-butyl groups. This process can be carried out using isobutylene or tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is conducted at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is subjected to distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-alpha-mercapto-p-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

2,6-Di-tert-butyl-alpha-mercapto-p-cresol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol are attributed to its ability to donate hydrogen atoms from its hydroxyl group, thereby neutralizing free radicals. This prevents the oxidation of other molecules in the system. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which it neutralizes through redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-alpha-mercapto-p-cresol is unique due to the presence of both tert-butyl groups and a mercapto group, which enhances its antioxidant properties and makes it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2,6-ditert-butyl-4-(sulfanylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24OS/c1-14(2,3)11-7-10(9-17)8-12(13(11)16)15(4,5)6/h7-8,16-17H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMZXHBQLPPFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167282
Record name 2,6-Di-tert-butyl-alpha-mercapto-p-cresol
Source EPA DSSTox
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Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620-48-0
Record name 2,6-Bis(1,1-dimethylethyl)-4-(mercaptomethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Di-tert-butyl-alpha-mercapto-p-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Di-tert-butyl-alpha-mercapto-p-cresol
Source EPA DSSTox
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Record name 2,6-di-tert-butyl-α-mercapto-p-cresol
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